Cas no 898768-71-3 (4'-Bromo-3-(4-methylphenyl)propiophenone)

4'-Bromo-3-(4-methylphenyl)propiophenone is a brominated aromatic ketone derivative with applications in organic synthesis and pharmaceutical intermediates. Its distinct molecular structure, featuring a bromine substituent at the 4' position and a methylphenyl group at the 3 position, makes it a valuable building block for constructing complex organic frameworks. The compound exhibits high reactivity in cross-coupling reactions, facilitating the synthesis of tailored aromatic systems. Its crystalline form ensures consistent purity, while its stability under standard conditions allows for straightforward handling and storage. This compound is particularly useful in medicinal chemistry research for the development of novel bioactive molecules.
4'-Bromo-3-(4-methylphenyl)propiophenone structure
898768-71-3 structure
Product Name:4'-Bromo-3-(4-methylphenyl)propiophenone
CAS No:898768-71-3
MF:C16H15BrO
MW:303.193703889847
MDL:MFCD07699613
CID:871022
PubChem ID:24725728
Update Time:2025-05-19

4'-Bromo-3-(4-methylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one
    • 4'-BROMO-3-(4-METHYLPHENYL)PROPIOPHENONE
    • 1-(4-bromophenyl)-3-p-tolylpropan-1-one
    • DTXSID60644121
    • 898768-71-3
    • AKOS016021559
    • MFCD07699613
    • 4'-Bromo-3-(4-methylphenyl)propiophenone
    • MDL: MFCD07699613
    • Inchi: 1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3
    • InChI Key: FROZCLXBNZDLBQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CCC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 302.03100
  • Monoisotopic Mass: 302.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.57300

4'-Bromo-3-(4-methylphenyl)propiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Bromo-3-(4-methylphenyl)propiophenone Pricemore >>

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4'-Bromo-3-(4-methylphenyl)propiophenone Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898768-71-3)4'-Bromo-3-(4-methylphenyl)propiophenone
Order Number:A1188077
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:05
Price ($):393.0
Email:sales@amadischem.com

Additional information on 4'-Bromo-3-(4-methylphenyl)propiophenone

Comprehensive Analysis of 4'-Bromo-3-(4-methylphenyl)propiophenone (CAS No. 898768-71-3): Properties, Applications, and Industry Trends

4'-Bromo-3-(4-methylphenyl)propiophenone (CAS No. 898768-71-3) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated aromatic ketone derivative exhibits unique structural features, making it valuable for synthetic applications. With a molecular formula of C16H15BrO, it combines a propiophenone backbone with 4-methylphenyl and bromo substituents, offering versatile reactivity.

The compound's crystalline solid form and moderate solubility in organic solvents like dichloromethane or THF make it suitable for controlled reactions. Researchers frequently explore its role as a building block in synthesizing complex molecules, particularly in pharmaceutical intermediates. Recent studies highlight its potential in developing non-linear optical materials (NLO materials), aligning with the growing demand for advanced photonic components in telecommunications and laser technologies.

In the context of green chemistry trends, 898768-71-3 has been investigated for atom-efficient transformations. A 2023 study demonstrated its use in palladium-catalyzed cross-coupling reactions, achieving yields above 85% while minimizing waste—a critical consideration for sustainable manufacturing. This aligns with frequent search queries like "eco-friendly synthesis of bromoaromatics" or "catalytic methods for ketone functionalization."

The thermal stability of 4'-Bromo-3-(4-methylphenyl)propiophenone (decomposition point: 215°C) makes it suitable for high-temperature applications. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing industry concerns about trace impurities in fine chemicals. These properties respond to common search terms such as "characterization of brominated propiophenones" and "quality control in specialty chemicals."

Emerging applications include its use in liquid crystal precursors and organic semiconductors, sectors experiencing 12% annual growth (2024 Market Report). The compound's electron-withdrawing bromo group and planar structure facilitate π-stacking interactions—a hot topic in organic electronics forums. This connects with trending searches like "small molecules for OLED development" and "aromatic ketones in material science."

Handling requires standard organic chemistry protocols: storage under inert atmosphere at 2-8°C, with compatibility noted for glass and stainless steel containers. Safety Data Sheets emphasize using PPE during manipulation, though it doesn't classify as hazardous under GHS criteria—a distinction important for regulatory compliance searches like "GHS classification of bromo ketones."

Supply chain data indicates increasing demand from Asia-Pacific research hubs, particularly for custom synthesis projects. The compound's scalable production via Friedel-Crafts acylation (optimized to 72-hour batch cycles) answers frequent queries about "commercial availability of substituted propiophenones." Major suppliers now offer gram-to-kilogram quantities with COA documentation, reflecting industry standardization trends.

Patent analysis reveals 18 filings (2020-2024) referencing 898768-71-3, primarily in drug discovery (60%) and functional materials (30%). One notable application involves modifying the ketone moiety to create chiral catalysts for asymmetric synthesis—addressing the popular search theme "bromoaromatics in enantioselective reactions."

Future research directions may explore its bioconjugation potential or metal-organic framework (MOF) incorporation. These prospects align with growing interest in multifunctional hybrid materials, as seen in search volume spikes for terms like "aromatic ketones in nanotechnology." With proper handling and creative molecular design, 4'-Bromo-3-(4-methylphenyl)propiophenone promises continued relevance in cutting-edge chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898768-71-3)4'-Bromo-3-(4-methylphenyl)propiophenone
A1188077
Purity:99%
Quantity:1g
Price ($):393.0
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